![molecular formula C12H8N2O5S B5229633 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide](/img/structure/B5229633.png)
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as NSC-652287, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.
Wirkmechanismus
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide acts by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide prevents cancer cells from dividing and growing. This mechanism is similar to that of other anticancer drugs, such as 5-fluorouracil.
Biochemical and Physiological Effects:
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been shown to have low toxicity in normal cells, while exhibiting potent anticancer activity in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, it has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is its potency as an anticancer agent, even at low concentrations. This makes it a promising candidate for further research and development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo. Finally, the development of analogs of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide may lead to the discovery of even more potent anticancer agents.
Synthesemethoden
The synthesis of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the condensation of 3-nitro-4-hydroxybenzenesulfonamide with cyclohexane-1,3-dione in the presence of a base. The resulting compound is then treated with acetic anhydride to form the final product. This method has been optimized to yield high purity and high yield of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has shown promising results in scientific research as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Eigenschaften
IUPAC Name |
3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-11-6-4-9(5-7-11)13-20(18,19)12-3-1-2-10(8-12)14(16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBJXOMGKGSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=C2C=CC(=O)C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.